molecular formula C10H13Cl2NO3 B14801569 Methyl 5-(1-amino-2-hydroxyethyl)-2-chlorobenzoate;hydrochloride

Methyl 5-(1-amino-2-hydroxyethyl)-2-chlorobenzoate;hydrochloride

Cat. No.: B14801569
M. Wt: 266.12 g/mol
InChI Key: FZAOTWPXCMVXJN-UHFFFAOYSA-N
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Description

Methyl 5-(1-amino-2-hydroxyethyl)-2-chlorobenzoate;hydrochloride is a chemical compound with a complex structure that includes an ester, an amino alcohol, and a chlorinated benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(1-amino-2-hydroxyethyl)-2-chlorobenzoate;hydrochloride typically involves multiple steps. One common synthetic route starts with the chlorination of methyl benzoate to introduce the chlorine atom at the 2-position.

Industrial Production Methods

Industrial production methods for this compound often involve similar steps but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(1-amino-2-hydroxyethyl)-2-chlorobenzoate;hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or thiols. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while substitution reactions can produce various substituted benzoates .

Scientific Research Applications

Methyl 5-(1-amino-2-hydroxyethyl)-2-chlorobenzoate;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: This compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 5-(1-amino-2-hydroxyethyl)-2-chlorobenzoate;hydrochloride involves its interaction with specific molecular targets. The amino alcohol group can form hydrogen bonds with biological molecules, while the ester and chlorinated benzene ring can interact with hydrophobic regions. These interactions can disrupt normal cellular processes, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chlorinated benzoates and amino alcohol derivatives. Examples are:

Uniqueness

Methyl 5-(1-amino-2-hydroxyethyl)-2-chlorobenzoate;hydrochloride is unique due to the combination of its functional groups, which confer specific chemical and biological properties.

Properties

IUPAC Name

methyl 5-(1-amino-2-hydroxyethyl)-2-chlorobenzoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO3.ClH/c1-15-10(14)7-4-6(9(12)5-13)2-3-8(7)11;/h2-4,9,13H,5,12H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZAOTWPXCMVXJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C(CO)N)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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